molecular formula C22H22N4O3S B12135048 N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135048
M. Wt: 422.5 g/mol
InChI Key: XFYFLCISZAVKQO-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the furan rings: Furan rings can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the sulfanyl linkage: This step might involve the reaction of a thiol with a suitable electrophile.

    Final coupling: The final step would involve coupling the triazole-furan intermediate with the acetamide derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings or the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: It can be tested for biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: The compound’s structure suggests potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

    Material science: It could be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For instance:

    Biological activity: It might interact with specific proteins or enzymes, inhibiting their function or altering their activity.

    Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

    Structural uniqueness: The presence of both ethyl and methyl groups on the phenyl ring, along with the specific arrangement of furan and triazole rings, makes this compound unique.

    Reactivity: The combination of functional groups may result in unique reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-3-16-8-4-7-15(2)20(16)23-19(27)14-30-22-25-24-21(18-10-6-12-29-18)26(22)13-17-9-5-11-28-17/h4-12H,3,13-14H2,1-2H3,(H,23,27)

InChI Key

XFYFLCISZAVKQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C

Origin of Product

United States

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